2-(Methylsulfinyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

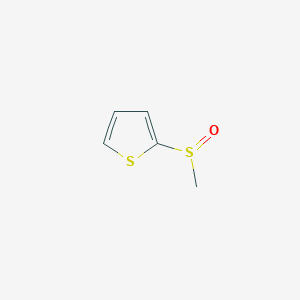

2-(Methylsulfinyl)thiophene is a sulfur-containing heterocyclic compound with a five-membered ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(Methylsulfinyl)thiophene, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K . This method provides a variety of substituted thiophenes in good yields and is considered environmentally sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylsulfinyl)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions are common, with reagents such as bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfinyl)thiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.

Wirkmechanismus

The mechanism of action of 2-(Methylsulfinyl)thiophene involves its interaction with various molecular targets and pathways. For instance, thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, and amines enhances their biological activity and target recognition .

Vergleich Mit ähnlichen Verbindungen

Thiophene: The parent compound with a simple sulfur-containing five-membered ring.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

Uniqueness: 2-(Methylsulfinyl)thiophene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(Methylsulfinyl)thiophene is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological effects of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The structure of this compound consists of a thiophene ring with a methylsulfinyl group attached. This configuration is crucial for its biological activity, as the presence of sulfur and functional groups significantly influences its interaction with biological targets.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiophene compounds against bacterial strains, suggesting that the methylsulfinyl group enhances their antimicrobial action through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Properties

Thiophene-based compounds are known for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity is linked to the compound's ability to modulate signaling pathways associated with inflammation, including NF-κB and MAPK pathways .

Table 1: Inhibitory Activity Against Pro-inflammatory Cytokines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Inhibition of TNF-α and IL-6 production |

| Thiophene Derivative A | 29.2 | COX-5 inhibition |

| Thiophene Derivative B | 6.0 | LOX inhibition |

Anticancer Potential

The anticancer properties of thiophenes have been explored in various studies. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study: Inhibition of Cancer Cell Lines

A case study involving human colorectal cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value around 15 µM. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to programmed cell death.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes, such as COX and LOX.

- Cytokine Modulation : It regulates the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through oxidative stress and caspase activation.

Eigenschaften

Molekularformel |

C5H6OS2 |

|---|---|

Molekulargewicht |

146.2 g/mol |

IUPAC-Name |

2-methylsulfinylthiophene |

InChI |

InChI=1S/C5H6OS2/c1-8(6)5-3-2-4-7-5/h2-4H,1H3 |

InChI-Schlüssel |

AQBXVPIHQRGSHE-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)C1=CC=CS1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.